2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C18H14ClFN4O2 and its molecular weight is 372.78. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
The research into derivatives of imidazo[1,2-a]-s-triazines and related heterocyclic compounds has revealed various methods for their synthesis and potential biological activities. For instance, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity against viruses like herpes and rhinovirus showcases the chemical versatility and potential therapeutic application of these compounds (S. H. Kim et al., 1978). Additionally, approaches to constructing fused [1,2,4]triazine systems have been explored, indicating the adaptability of these frameworks for creating novel heterocyclic compounds with potential for varied applications (A. Massry, 2003).
Antagonistic Activity
Research into 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has demonstrated their potential as 5-HT2 antagonists, showing promising biological activity that could lead to new therapeutic agents (Y. Watanabe et al., 1992). This illustrates the bioactive potential of compounds within the imidazo[1,2-a]triazine family and related structures in drug discovery.
Solid-Phase Synthesis
The development of solid-phase synthesis methods for trisubstituted triazinobenzimidazolediones highlights advancements in synthetic techniques that enable the efficient production of complex heterocyclic compounds. These methodologies facilitate the exploration of new chemical space, potentially leading to novel drug candidates or materials (G. Klein et al., 2002).
Optical and Magnetic Properties
Studies on the synthesis and characterization of dendrimeric melamine-cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes reveal the potential of imidazo[1,2-a]triazine derivatives in materials science, particularly in the development of new materials with unique optical and magnetic behaviors (S. Uysal & Z. E. Koç, 2010). This research direction not only contributes to the fundamental understanding of these materials but also opens up possibilities for their application in various technological fields.
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c19-14-7-4-8-15(20)13(14)11-24-17(26)16(25)23-10-9-22(18(23)21-24)12-5-2-1-3-6-12/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOJAKXDVZUWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.